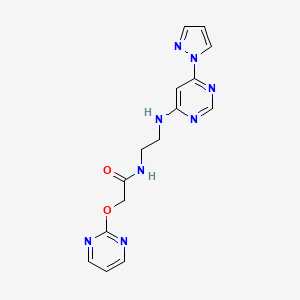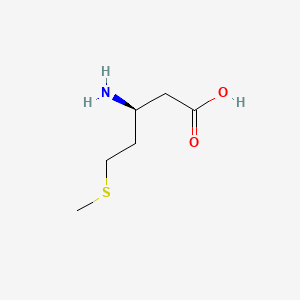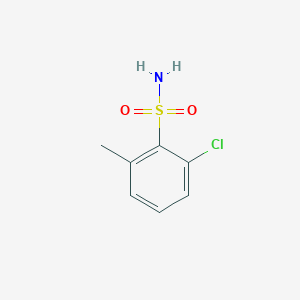
4-Cyano-2-amino-6-chloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-chloropyrimidine-4-carbonitrile is a heterocyclic organic compound with the chemical formula C5H3ClN4. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of an amino group at position 2, a chlorine atom at position 6, and a carbonitrile group at position 4 makes this compound unique and versatile in its applications.
Applications De Recherche Scientifique
2-Amino-6-chloropyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and pigments.
Mécanisme D'action
Target of Action
Pyrimidine derivatives, a class of molecules to which this compound belongs, are known to display a wide range of biological and pharmaceutical activities .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Result of Action
It’s known that pyrimidine derivatives can have various effects, including anti-inflammatory, analgesic, antioxidant, antiviral, anti-amoebic, and other activities .
Action Environment
It’s known that the compound is a white crystalline solid, almost insoluble in water but soluble in organic solvents such as methanol and ethanol . This suggests that the compound’s action could be influenced by the solvent environment.
Analyse Biochimique
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecule it is interacting with .
Cellular Effects
It is known that pyrimidine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
It is known that pyrimidine derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloropyrimidine-4-carbonitrile typically involves nucleophilic substitution reactions. One common method includes the reaction of 4,6-dichloropyrimidine with an appropriate amine under controlled conditions. For instance, reacting 4,6-dichloropyrimidine with ammonia can yield 2-amino-6-chloropyrimidine, which can then be further reacted with cyanogen bromide to introduce the carbonitrile group .
Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions using suitable catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products. The final product is usually purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-6-chloropyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused pyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia, primary amines, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substituted Pyrimidines: Resulting from nucleophilic substitution.
Oxides and Amines: From oxidation and reduction reactions.
Fused Pyrimidines: From cyclization reactions.
Comparaison Avec Des Composés Similaires
2-Amino-4-chloropyrimidine: Similar structure but lacks the carbonitrile group.
2-Amino-6-chloropyridine-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbonitrile group.
4-Amino-6-chloropyrimidine-5-carbonitrile: Similar structure with an additional amino group at position 4.
Uniqueness: 2-Amino-6-chloropyrimidine-4-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group on the pyrimidine ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications. The compound’s ability to undergo multiple types of reactions makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
IUPAC Name |
2-amino-6-chloropyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-3(2-7)9-5(8)10-4/h1H,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZBDTXIXMTLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
![5-methyl-3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2430261.png)





![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2430273.png)
![4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2430274.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2430278.png)
